![molecular formula C13H8FN3O2S B2846481 4-fluoro-N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide CAS No. 503432-61-9](/img/structure/B2846481.png)
4-fluoro-N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-fluoro-N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide” is a chemical compound with the molecular formula C13H8FN3O2S. It has an average mass of 289.285 Da and a monoisotopic mass of 289.032135 Da .
Synthesis Analysis
The synthesis of 5H-thiazolo[3,2-a]pyrimidines, which is a core structure in the given compound, has been developed by the reaction of tetrahydropyrimidine-2-thiones with halocarboxylic acid esters or with 3-bromopentane-2,4-dione . The reaction of pyrimidine-2-thiones with chloroacetate does not require the use of triethylamine and the 5H-thiazolo[3,2-a]pyrimidines are formed simply by heating the reagents without solvent .Molecular Structure Analysis
The molecular structure of this compound is characterized by a high frequency IR absorption band in the range of 1774-1754 cm-1, which is assigned to the carbonyl group stretching vibration of the thiazolone ring . The methylene groups in this bicyclic structure are diastereotopic, and their 1H NMR signals appear as doublets with a rather large spin-spin coupling, or in the form of multiplets .Chemical Reactions Analysis
In the synthesis of thiazolo[3,2-a]pyrimidines from 1,2,3,4-tetrahydropyrimidine-2-thiones, cyclization can occur at either the N-1 or N-3 atoms of the pyrimidine ring . In most cases, cyclization happens at the N-3 atom to give 5H-thiazolo[3,2-a]pyrimidines .Physical and Chemical Properties Analysis
The compound “this compound” has an average mass of 289.285 Da and a monoisotopic mass of 289.032135 Da . The thiazolopyrimidines were isolated as hydrochlorides with high melting points .Applications De Recherche Scientifique
Antimicrobial Applications
4-Fluoro-N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide and its derivatives have been extensively studied for their antimicrobial properties. Research indicates that these compounds are effective against both Gram-positive and Gram-negative bacteria, as well as certain fungi. For instance, Desai et al. (2013) synthesized fluorobenzamides containing thiazole and thiazolidine, demonstrating promising antimicrobial activities against bacterial strains like Staphylococcus aureus and Escherichia coli, as well as fungal strains such as Candida albicans (Desai, Rajpara, & Joshi, 2013). Similarly, compounds synthesized by the Knoevenagel condensation of N-(2-(4-fluorophenyl)-4-oxothiazolidin-3-yl)-4-(4-oxo-2-p-tolylquinazolin-3(4H)-yl)benzamide showed substantial in vitro antimicrobial potency (Desai, Vaghani, & Shihora, 2013).
Anticancer Applications
Some derivatives of this compound have shown potential in anticancer applications. For example, Nagaraju et al. (2020) synthesized new thiazole/benzothiazole fused pyranopyrimidine derivatives and found that these compounds selectively targeted cancer cells while sparing normal cells. One of the compounds, 2-amino-9-methoxy-5-oxo-4-(3,4,5-trimethoxyphenyl)-4H,5H-benzo[4,5]thiazolo[3,2-a]pyrano[2,3-d]pyrimidine-3-carbonitrile, exhibited the most potent antiproliferative activity against cancer cell lines (Nagaraju, Reddy, Padmaja, & Ugale, 2020).
Antiviral Applications
Research has also explored the antiviral potential of this compound derivatives. For example, Hebishy et al. (2020) synthesized benzamide-based 5-aminopyrazoles and their derivatives, finding significant antiviral activities against bird flu influenza (H5N1) in several compounds (Hebishy, Salama, & Elgemeie, 2020).
Neuropharmacological Applications
In the field of neuropharmacology, some studies have focused on the impact of these compounds on brain receptors. For instance, Piccoli et al. (2012) evaluated the effects of various antagonists, including derivatives of this compound, on compulsive food consumption in rats, providing insights into their potential use in treating eating disorders (Piccoli et al., 2012).
Mécanisme D'action
Target of Action
The primary target of 4-fluoro-N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide is the Succinate Dehydrogenase (SDH) enzyme . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in ATP production.
Mode of Action
The compound interacts with its target, SDH, through hydrogen bonding and pi-pi interactions . This interaction inhibits the enzymatic activity of SDH, disrupting the normal functioning of the citric acid cycle and the electron transport chain.
Biochemical Pathways
The inhibition of SDH affects the citric acid cycle and the electron transport chain , two critical biochemical pathways involved in cellular respiration . The disruption of these pathways leads to a decrease in ATP production, affecting the energy metabolism of the cell.
Result of Action
The inhibition of SDH and the subsequent disruption of the citric acid cycle and the electron transport chain lead to a decrease in ATP production. This results in energy deprivation within the cell, leading to cell death .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For instance, the presence of strong electron-withdrawing groups may enhance the compound’s effect against certain bacteria . .
Propriétés
IUPAC Name |
4-fluoro-N-(5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3O2S/c14-9-3-1-8(2-4-9)11(18)16-10-7-15-13-17(12(10)19)5-6-20-13/h1-7H,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIIPIQZGIQMNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CN=C3N(C2=O)C=CS3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

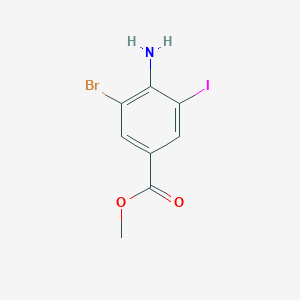

![6-chloro-N-[2-(3,5-dichlorophenyl)-3H-isoindol-1-ylidene]pyridine-3-carboxamide](/img/structure/B2846404.png)
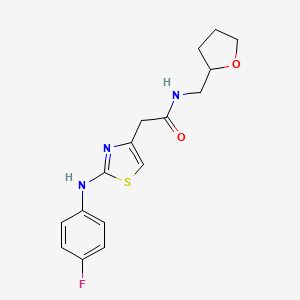
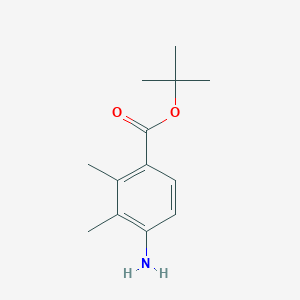
![4-[(Propylimino)methyl]benzenol](/img/structure/B2846408.png)
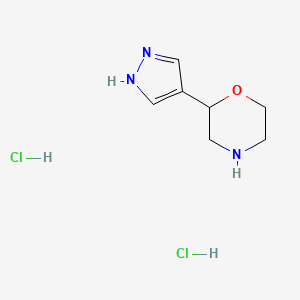

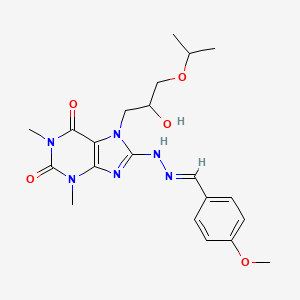
![3-(3-Nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2846415.png)


![6-Azaspiro[5.5]undecan-6-ium chloride](/img/structure/B2846421.png)
